molecular formula C6H2ClF3N2O2 B12955597 3-Chloro-5-nitro-2-(trifluoromethyl)pyridine

3-Chloro-5-nitro-2-(trifluoromethyl)pyridine

Cat. No.: B12955597
M. Wt: 226.54 g/mol
InChI Key: JVXPOLJOGHIHMO-UHFFFAOYSA-N
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Description

3-Chloro-5-nitro-2-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H2ClF3N2O2. It is a halogenated pyridine derivative that features both nitro and trifluoromethyl groups, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-nitro-2-(trifluoromethyl)pyridine typically involves the nitration of 3-chloro-2-(trifluoromethyl)pyridine. This process can be carried out using nitric acid and sulfuric acid under controlled temperature conditions . Another method involves the reaction of 2-chloro-5-nitropyridine with trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions helps in scaling up the production while maintaining efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-nitro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Chloro-5-nitro-2-(trifluoromethyl)pyridine is used in various scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the development of bioactive compounds and pharmaceuticals.

    Medicine: As an intermediate in the synthesis of drugs with potential therapeutic effects.

    Industry: In the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 3-Chloro-5-nitro-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-nitro-2-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both nitro and trifluoromethyl groups makes it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C6H2ClF3N2O2

Molecular Weight

226.54 g/mol

IUPAC Name

3-chloro-5-nitro-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C6H2ClF3N2O2/c7-4-1-3(12(13)14)2-11-5(4)6(8,9)10/h1-2H

InChI Key

JVXPOLJOGHIHMO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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